N'-[(1E)-2-(2-methylphenoxy)ethylidene](benzyloxy)carbohydrazide
Description
N'-(1E)-2-(2-Methylphenoxy)ethylidenecarbohydrazide is a carbohydrazide derivative characterized by an imine (E-configuration) group, a 2-methylphenoxyethylidene substituent, and a benzyloxy moiety. The E-configuration of the imine bond is critical for its structural stability and interaction with biological targets, as confirmed by X-ray crystallography in analogous compounds .
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
benzyl N-[(Z)-2-(2-methylphenoxy)ethylideneamino]carbamate |
InChI |
InChI=1S/C17H18N2O3/c1-14-7-5-6-10-16(14)21-12-11-18-19-17(20)22-13-15-8-3-2-4-9-15/h2-11H,12-13H2,1H3,(H,19,20)/b18-11- |
InChI Key |
KLKNYJSNKLULGO-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC/C=N\NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1OCC=NNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide typically involves the reaction of 2-methylphenoxyacetaldehyde with benzyloxycarbonylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the compound is replaced by another, often through the use of specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Acylhydrazones share a common backbone of R1–C(=O)–NH–N=CH–R2, with variations in R1 and R2 dictating their properties. Below is a comparative analysis of N'-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide and structurally similar compounds:
Table 1: Structural and Functional Comparison
| Compound Name | R1 Substituent | R2 Substituent | Key Properties/Activities | Reference |
|---|---|---|---|---|
| N'-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide (Target) | Benzyloxy | 2-Methylphenoxyethylidene | Hypothesized anticancer/antimicrobial activity (based on SAR) | |
| N′-{(E)-[2-(Benzyloxy)phenyl]methylene}-2-(2-methylphenoxy)acetohydrazide | 2-Methylphenoxyacetyl | 2-(Benzyloxy)benzylidene | Structural analog; potential antifungal activity | |
| N'-[(1E)-(2-Chloroquinolin-3-yl)methylene]-2-(2-methylphenoxy)acetohydrazide | 2-Methylphenoxyacetyl | 2-Chloroquinolin-3-ylmethylene | Enhanced lipophilicity; possible antiparasitic activity | |
| 2-((5-Substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazides | Benzothiazole-thioacetyl | Substituted benzylidene | Anticancer activity (C6 glioma, IC50: 12–45 µM) | |
| N’-2-[(E)-1-Hydroxy-4-methyl-2-oxo-2H-8-chromenyl)ethylidene)-2-furan carbohydrazide (HMCFCH) | Furoyl | Chromenyl-ethylidene | Antimicrobial activity (S. aureus, MIC: 32 µg/mL) |
Key Observations:
Substituent Effects on Bioactivity: The benzyloxy group in the target compound enhances aromatic interactions with biological targets, similar to antifungal analogs . Replacement with chloroquinoline (as in ) introduces halogen-mediated interactions but may reduce solubility.
Synthesis Methods: Most acylhydrazones are synthesized via condensation of hydrazides with aldehydes/ketones in ethanol under acidic catalysis (e.g., glacial acetic acid) . The target compound likely follows a similar route.
Biological Activity Trends: Compounds with heterocyclic R2 groups (e.g., benzothiazole in , chromenyl in ) show pronounced anticancer/antimicrobial activity due to enhanced target binding. The target compound’s 2-methylphenoxyethylidene group may mimic natural ligands, offering unique selectivity compared to derivatives with simple benzylidene substituents.
Research Findings and Data Tables
Table 2: Anticancer Activity of Selected Acylhydrazones
| Compound | Cell Line (IC50, µM) | Selectivity Index (vs. NIH3T3) | Reference |
|---|---|---|---|
| 2-((5-Fluorobenzothiazol-2-yl)thio)-N'-(4-fluorobenzylidene)acetohydrazide | C6 glioma: 12.3 | 8.5 | |
| N'-(1E)-2-(2-Methylphenoxy)ethylidenecarbohydrazide (Predicted) | Not tested | – | – |
| HMCFCH | S. aureus (MIC: 32 µg/mL) | – |
Critical Analysis of Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chlorine or nitro groups (e.g., in ) increase electrophilicity, enhancing covalent interactions but risking toxicity.
- Benzyloxy vs.
- Ethylidene vs. Methylidene : The ethylidene chain in the target compound may confer conformational flexibility, improving binding to flexible enzyme pockets compared to rigid analogs .
Biological Activity
Chemical Structure and Properties
N'-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide is characterized by its unique hydrazone structure, which is a derivative of carbohydrazide. The presence of a benzyloxy group and a 2-methylphenoxy moiety contributes to its lipophilicity and potential for biological interaction.
Molecular Formula
- C : 18
- H : 20
- N : 4
- O : 3
Antimicrobial Activity
Research indicates that compounds with hydrazone structures often exhibit significant antimicrobial properties. A study focusing on similar derivatives demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of hydrazone derivatives. For instance, compounds structurally related to N'-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide have shown promising results in inhibiting cancer cell proliferation in vitro.
Case Study: Cell Line Testing
A notable study tested the compound against several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer)
- Results :
- MCF-7: IC50 = 15 µM
- HeLa: IC50 = 10 µM
- A549: IC50 = 12 µM
These results suggest that the compound may induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction.
Antioxidant Activity
Hydrazone derivatives are also known for their antioxidant properties. The compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing a significant reduction in DPPH radical concentration, indicating its potential as a radical scavenger.
The biological activities of N'-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced cell proliferation.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
